molecular formula C16H17N3O2S B5578721 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-propyl-3-isoxazolecarboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-propyl-3-isoxazolecarboxamide

Cat. No. B5578721
M. Wt: 315.4 g/mol
InChI Key: REPWYUHOWYSEQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions, including direct acylation reactions and cycloadditions, to introduce various functional groups and form the desired scaffold. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides demonstrated direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, revealing insights into similar synthesis pathways that could be adapted for the target compound (Younes et al., 2020).

Molecular Structure Analysis

Molecular structure characterization often involves X-ray crystallography, NMR, and mass spectrometry. The solid-state properties of similar compounds have been revealed by X-ray single crystallography, showcasing the potential for detailed structural analysis of our compound of interest (Younes et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of related structures, such as reactions with arylidenemalononitriles and α,β-acetylenic esters, indicates a broad range of potential chemical transformations for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-propyl-3-isoxazolecarboxamide. These reactions can lead to various derivatives with different chemical and physical properties (Youssef, 2009).

Scientific Research Applications

Colorimetric Sensing

A series of benzamide derivatives, including ones structurally related to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-propyl-3-isoxazolecarboxamide, were synthesized and studied for their solid-state properties and hydrogen bonding interactions. One of the compounds demonstrated significant colorimetric sensing capabilities, particularly for fluoride anion detection, through a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Synthesis of Benzothiazol-2-yl-amides

N-benzothiazol-2-yl-amides, sharing a similar molecular framework, were synthesized using a copper-catalyzed intramolecular cyclization process. This synthesis method demonstrates the versatility and potential of such compounds in various chemical transformations (Wang et al., 2008).

Electrochemical Synthesis

A metal- and reagent-free method was developed for synthesizing benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials. The process involved TEMPO-catalyzed electrolytic C–H thiolation, showcasing an environmentally friendly approach to synthesizing benzothiazole derivatives (Qian et al., 2017).

Antimicrobial and Anticancer Properties

Benzothiazole derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides showed promising results in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. These derivatives demonstrated significant antimicrobial action, along with notable sedative and anti-inflammatory activities (Zablotskaya et al., 2013).

Heterocyclic Synthesis

Benzothiazole derivatives have been utilized in the synthesis of various heterocyclic structures, such as benzothiazine, benzotriazocine, and quinazoline. This illustrates the compound's potential in the development of diverse organic molecules (Fathalla & Pazdera, 2002).

Palladium-Catalyzed Synthesis

Palladium-catalyzed methods have been employed to synthesize N-(2-cyanoaryl)benzamides, indicating the potential for efficient and high-yield synthesis of similar benzothiazole-related compounds (Wu et al., 2014).

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-propyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-2-5-10-8-13(19-21-10)15(20)18-16-12(9-17)11-6-3-4-7-14(11)22-16/h8H,2-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPWYUHOWYSEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-propyl-1,2-oxazole-3-carboxamide

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